(3E)-3-(2-{[(3-chloro-4-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-iodophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure with both chlorinated and iodinated aromatic rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination and iodination of aromatic rings, followed by the introduction of carbamoyl and formamido groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, iodinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can introduce new functional groups into the aromatic rings, leading to a variety of derivatives.
Scientific Research Applications
(3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE is unique due to its specific combination of chlorinated and iodinated aromatic rings, along with the presence of carbamoyl and formamido groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18ClIN4O3 |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N'-[(E)-[4-(4-iodoanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C19H18ClIN4O3/c1-11-3-6-15(10-16(11)20)23-18(27)19(28)25-24-12(2)9-17(26)22-14-7-4-13(21)5-8-14/h3-8,10H,9H2,1-2H3,(H,22,26)(H,23,27)(H,25,28)/b24-12+ |
InChI Key |
BSMQUCCJXCJBJJ-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)I)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.